Rosuvastatin methyl ester
Description
Contextualization within Statin Research and HMG-CoA Reductase Inhibitors
Statins, or HMG-CoA reductase inhibitors, are a class of lipid-lowering medications that have a major role in the prevention of cardiovascular disease. nih.govrroij.com They function by competitively inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in the metabolic pathway of cholesterol synthesis. nih.govrroij.com Rosuvastatin (B1679574) is recognized as a potent synthetic statin, demonstrating a high affinity for the HMG-CoA reductase enzyme. nih.govmdpi.com
Rosuvastatin methyl ester, as a derivative of rosuvastatin, is contextualized within this field primarily as a related substance and a research tool. ontosight.ai Its pharmacological relevance is generally considered in relation to its potential hydrolysis back to the active parent compound, rosuvastatin. ontosight.ai However, research has also explored its direct effects, which can differ from those of rosuvastatin, thereby providing deeper insights into the broader mechanisms of statin-related compounds beyond simple HMG-CoA reductase inhibition. nih.govscielo.br The study of such derivatives is often aimed at understanding structure-activity relationships, metabolic pathways, and the potential for modified pharmacokinetic properties. ontosight.ai
Beyond their primary lipid-lowering effects, statins are known to exert "pleiotropic" effects, which are independent of their HMG-CoA reductase inhibition. nih.govscielo.br These effects include improvements in endothelial function and anti-inflammatory properties. nih.gov Research into this compound contributes to the understanding of these alternative mechanisms. nih.govscielo.br
Academic Significance of this compound as a Chemical Compound
The academic significance of this compound is multifaceted. It is recognized primarily in the following contexts:
An Impurity Standard: In the manufacturing and quality control of rosuvastatin, this compound is considered an impurity. labshake.comchemicalbook.comcookechem.com As such, its synthesis and characterization are important for developing analytical methods to detect and quantify it in pharmaceutical formulations, ensuring the purity and quality of the final drug product.
A Research Chemical: this compound is utilized in scientific investigations to explore the biological activities of statin derivatives. A notable study evaluated its relaxant effect on rat aortic rings and found that, unlike rosuvastatin, its effect was endothelium-independent and only modestly inhibited by mevalonate, a downstream product of HMG-CoA reductase. nih.govscielo.br This suggests that this compound may act through pathways distinct from the primary mechanism of its parent compound, involving nitric oxide produced by inducible NO synthase (NOS-2) and potassium channels. nih.govscielo.br This makes it a valuable tool for dissecting the pleiotropic effects of statins.
Analytical Method Development: The compound has been central to the development of new analytical procedures. For instance, a method for the derivatization of rosuvastatin to its methyl ester for gas chromatography-mass spectrometry (GC-MS) analysis in plasma has been developed. ubbcluj.ro This highlights its role in advancing analytical techniques for the quantification of rosuvastatin in biological samples. ubbcluj.ro
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate nih.gov |
| Molecular Formula | C23H30FN3O6S nih.gov |
| Molecular Weight | 495.6 g/mol nih.gov |
| CAS Number | 147118-40-9 nih.gov |
| Appearance | White powder lgcstandards.com |
| Canonical SMILES | CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C labshake.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTPUCLJAVPJRS-NDZBKKTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163597 | |
| Record name | Rosuvastatin methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147118-40-9 | |
| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, methyl ester, (3R,5S,6E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosuvastatin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147118409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosuvastatin methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (3R,5S,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSUVASTATIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E76572CUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Rosuvastatin (B1679574) Methyl Ester
The synthesis of rosuvastatin methyl ester can be achieved through several established routes, each with its own set of advantages and specific applications. These methods range from classic organophosphorus chemistry to more modern, environmentally conscious approaches.
Wittig Reaction-based Syntheses of Intermediates
The Wittig reaction is a cornerstone in the synthesis of rosuvastatin and its ester derivatives, providing a reliable method for the formation of the characteristic carbon-carbon double bond in the heptenoate side chain. scirp.orgoalib.com This reaction typically involves the coupling of a phosphorus ylide, derived from a phosphonium (B103445) salt of the pyrimidine (B1678525) heterocycle, with a chiral aldehyde representing the side chain. scirp.orgresearchgate.net
A common strategy involves the reaction of [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide with a protected form of a 6-oxo-3,5-dihydroxyhexanoate derivative. scirp.orgoalib.com The reaction conditions, including the choice of base and solvent, are critical for maximizing the yield and stereoselectivity of the desired E-isomer. scirp.org
Table 1: Representative Wittig Reaction Conditions for Rosuvastatin Intermediate Synthesis
| Reactant 1 (Ylide Precursor) | Reactant 2 (Aldehyde) | Base | Solvent | Temperature (°C) | Yield/Ratio | Reference |
|---|---|---|---|---|---|---|
| [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]triphenylphosphonium bromide | tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Potassium Carbonate | Dimethyl Sulfoxide (B87167) (DMSO) | 70-75 | - | scirp.org |
Multi-step Organic Synthesis Routes
The industrial production of this compound often involves multi-step synthetic sequences that prioritize efficiency, scalability, and cost-effectiveness. acs.org These routes can be highly convergent, assembling complex fragments in the later stages of the synthesis.
One patented method describes the synthesis of this compound starting from a protected butyl ester raw material. google.com This process involves a transesterification step in the presence of a catalyst to yield the final methyl ester. google.com The synthesis pathway can be summarized as follows:
Wittig Reaction: Coupling of [4-(4-fluorophenyl)-6-sec-propyl-2-[methyl(first sulfo group)amino]pyrimidine-5-base-methyl] triphenyl phosphorus bromine with (4R-cis)-6-aldehyde radicals-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate (B1210297) in the presence of potassium carbonate in DMSO. google.com
Transesterification: The resulting protected butyl ester is then treated with excess methanol (B129727) in the presence of an acidic or neutral titanium isopropoxide catalyst to form the corresponding methyl acetate derivative. google.com
Deprotection: The final step involves the removal of the protecting groups to yield (E)-7-[4-(4-fluorophenyl)-6-sec.-propyl-2-[methyl (first sulfo group) amino] pyrimidine-5-base] (3R, 5S)-3, 5-dihydroxyl-6-heptenoic acid methyl ester. google.com
This approach offers the advantage of high yield and low cost, providing a valuable route for the large-scale synthesis of this compound. google.com Another multi-step approach involves a chemoenzymatic process, highlighting the integration of biocatalysis in pharmaceutical synthesis. acs.org
Mechanochemical Approaches in this compound Synthesis
In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. scirp.orgoalib.comoalib.com Liquid-assisted grinding (LAG) has been successfully applied to the Wittig reaction for the synthesis of rosuvastatin intermediates. scirp.orgoalib.comoalib.com This method involves the ball-milling of the reactants in the presence of a small amount of liquid, which significantly enhances reaction rates and yields.
A study on the mechanochemical Wittig reaction for a rosuvastatin intermediate reported a conversion rate of up to 99.2% with an E:Z isomer ratio of 76:24 under optimal conditions. scirp.orgoalib.com This approach significantly reduces the environmental factor (E-factor) compared to traditional methods that use large volumes of solvents like DMSO. scirp.orgoalib.com
Table 2: Comparison of Traditional vs. Mechanochemical Wittig Reaction for a Rosuvastatin Intermediate
| Parameter | Traditional Method | Mechanochemical (LAG) Method | Reference |
|---|---|---|---|
| Solvent | Dimethyl Sulfoxide (DMSO) | Minimal solvent (liquid-assisted grinding) | scirp.orgoalib.com |
| Temperature | 70-75 °C | Ambient Temperature | scirp.orgoalib.comoalib.com |
| Reaction Time | 5-7 hours | 16 hours (in one reported experiment) | scirp.orgoalib.com |
| Conversion Rate | - | Up to 99.2% | scirp.orgoalib.com |
| E:Z Ratio | - | 76:24 | scirp.orgoalib.com |
| Environmental Factor (E-factor) | Higher | Approximately 1/4 of the traditional method | scirp.orgoalib.com |
Derivatization Strategies Involving this compound
This compound is not only a synthetic precursor but also plays a significant role in analytical chemistry through various derivatization strategies.
Selective Esterification of Rosuvastatin
The selective esterification of the carboxylic acid group of rosuvastatin to its methyl ester is a key transformation, particularly for analytical purposes. ubbcluj.roubbcluj.ro This derivatization is often necessary to increase the volatility of the compound for analysis by gas chromatography (GC). ubbcluj.ro
A rapid and selective method for the methylation of rosuvastatin in plasma has been developed. ubbcluj.roubbcluj.ro This procedure involves the reaction of rosuvastatin with methyl iodide in a dimethyl sulfoxide solution in the presence of anhydrous potassium carbonate. ubbcluj.ro This method is noteworthy for its selectivity towards the carboxylic acid group, leaving the hydroxyl groups on the side chain intact. The optimal conditions allow for the derivatization to be completed in just two minutes. ubbcluj.roubbcluj.ro
Role in Analytical Derivatization Protocols
This compound is instrumental in the development and validation of analytical methods for the quantification of rosuvastatin in biological matrices and pharmaceutical formulations. ubbcluj.rosielc.comsielc.com
In the context of gas chromatography-mass spectrometry (GC-MS), the derivatization of rosuvastatin to its methyl ester is crucial for enhancing its volatility and improving its chromatographic behavior. ubbcluj.rojfda-online.com A validated GC-MS method for the analysis of rosuvastatin in plasma utilizes this derivatization, achieving a limit of detection of 0.4 ng/mL and a limit of quantification of 1.2 ng/mL. ubbcluj.ro
Furthermore, this compound can be used as a reference standard in high-performance liquid chromatography (HPLC) methods. sielc.comsielc.com Its well-defined structure and properties make it an ideal compound for method development, validation, and quality control of rosuvastatin and its related substances. researchgate.netnih.govwho.int
Conversion and Hydrolysis of this compound to Rosuvastatin
The transformation of this compound into rosuvastatin represents a critical final step in many of its synthetic pathways. This conversion is fundamentally a hydrolysis reaction, specifically a saponification, where the methyl ester group (-COOCH₃) is cleaved to yield a carboxylate salt, which is then typically converted to the desired pharmaceutically acceptable salt, most commonly rosuvastatin calcium.
The hydrolysis is generally accomplished under basic conditions. The initial process, as outlined in early patents, involves treating the this compound with a base like sodium hydroxide (B78521) in a polar solvent such as ethanol. googleapis.comgoogle.com This reaction produces the sodium salt of rosuvastatin. waters.com Following the hydrolysis, the reaction mixture may be concentrated, and the resulting residue is often partitioned between water and a water-immiscible organic solvent to remove non-polar impurities. google.com
The aqueous solution containing the rosuvastatin salt is then treated with a source of calcium ions, typically an aqueous solution of calcium chloride, to precipitate rosuvastatin calcium. googleapis.comjustia.com The efficiency and purity of the final product depend significantly on the reaction conditions and the purity of the starting methyl ester, which has been described as a difficult-to-purify syrup. google.comgoogle.com
Research has explored various methodologies to optimize this conversion, focusing on different bases, solvents, and purification strategies to enhance yield and purity.
Detailed Research Findings
A variety of bases and solvent systems have been investigated for the hydrolysis of C1 to C5 alkyl esters of rosuvastatin, including the methyl and tert-butyl esters. wjpmr.com
One common method involves the use of sodium hydroxide in a polar solvent like ethanol. google.com An alternative approach utilizes a base in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethyl acetamide, often in the presence of water. wjpmr.com
Another area of investigation has been the use of organic nitrogen bases for the hydrolysis. googleapis.comgoogle.com Bases such as N-methylcyclohexylamine, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully employed, typically in the presence of water and sometimes at elevated temperatures (e.g., 90-100°C). googleapis.comgoogle.com This approach directly yields a rosuvastatin organic amine salt, which can then be converted to rosuvastatin calcium. googleapis.com This method is proposed as a way to produce pure amorphous rosuvastatin calcium that is substantially free from alkali metal impurities. googleapis.com
Direct hydrolysis using calcium hydroxide has also been reported, where this compound is treated with calcium hydroxide in a water/ethanol solution to directly form the calcium salt. justia.com
The table below summarizes various reported conditions for the hydrolysis of rosuvastatin esters.
Table 1: Methodologies for the Hydrolysis of Rosuvastatin Esters
| Starting Ester | Base | Solvent System | Key Process Steps | Final Product Form | Reference(s) |
|---|---|---|---|---|---|
| This compound | Sodium Hydroxide | Ethanol | Hydrolysis, isolation of sodium salt, conversion with CaCl₂. | Rosuvastatin Calcium | googleapis.comgoogle.comgoogle.com |
| Rosuvastatin Methyl or tert-Butyl Ester | Sodium Hydroxide | Tetrahydrofuran (THF) and/or N,N-dimethyl acetamide, optionally with water. | Hydrolysis to form a solution of rosuvastatin sodium salt. | Rosuvastatin Sodium (can be converted to other salts) | wjpmr.com |
| Rosuvastatin C1-C5 Alkyl Ester | Organic Nitrogen Base (e.g., N-methylcyclohexylamine) | Water, optionally with an aprotic solvent. | Hydrolysis at elevated temperature (90-100°C), conversion with a calcium source. | Amorphous Rosuvastatin Calcium | googleapis.comgoogle.com |
| This compound | Calcium Hydroxide | Water/Ethanol | Direct hydrolysis to the calcium salt. | Rosuvastatin Calcium | justia.com |
| Rosuvastatin C1-C4 Alkyl Ester | Base (≥1 equivalent) | C1-C4 Alcohol (e.g., ethanol) | Hydrolysis, concentration, washing with organic solvent, precipitation with calcium source. | Rosuvastatin Calcium | google.com |
The purification of the intermediate rosuvastatin salt is a crucial step for achieving high purity in the final product. After hydrolysis, the aqueous solution of the salt is often washed with water-immiscible organic solvents like ethyl acetate or other esters, ethers, or cyclic hydrocarbons to extract impurities. google.comgoogle.com This ensures that impurities from the synthesis of the methyl ester are removed before the precipitation of the final calcium salt, which is critical for meeting stringent pharmaceutical quality standards. google.com
Analytical Chemistry and Impurity Profiling
Development of Analytical Methods for Rosuvastatin (B1679574) Methyl Ester
The accurate quantification and characterization of rosuvastatin methyl ester necessitate the development of sophisticated analytical techniques. These methods are vital for both research and quality control in the pharmaceutical industry.
Chromatography-Mass Spectrometry Techniques (e.g., LC-MS, GC-MS)
Chromatography coupled with mass spectrometry stands as a powerful tool for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) has been instrumental in identifying this compound as a major degradation product of rosuvastatin, particularly under acidic conditions. The technique allows for the separation of the ester from the parent drug and other impurities, while mass spectrometry provides definitive identification based on its molecular weight. For instance, LC-MS analysis can detect a mass increase of 14 units, corresponding to the addition of a methyl group, which confirms the formation of the methyl ester. wisdomlib.org Validated LC-UV-ESI-MS methods have been established to analyze rosuvastatin and its degradation products, offering high sensitivity and specificity. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) offers a high degree of sensitivity and selectivity for determining rosuvastatin in plasma, often after derivatization to its methyl ester to increase volatility. ubbcluj.ro A novel analytical procedure involves the rapid and selective derivatization of rosuvastatin to this compound directly in plasma. ubbcluj.roubbcluj.ro The methyl ester is then identified by electron ionization mass spectrometry, with the molecular ion (M+•) appearing at m/z 495. ubbcluj.ro This method has been validated for the analysis of rosuvastatin in plasma, with a linear response up to 300 ng/mL and low limits of detection and quantification. ubbcluj.roubbcluj.ro
| Technique | Application | Key Findings | Reference |
| LC-MS | Identification of degradation products | Confirmed this compound as a major acid degradant. | wisdomlib.org |
| GC-MS | Quantification in plasma | Derivatization to methyl ester allows for sensitive analysis. | ubbcluj.roubbcluj.ro |
Ultra-High-Performance Liquid Chromatography (UHPLC) Applications
Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a significant advancement for the analysis of rosuvastatin and its impurities, including the methyl ester. UHPLC methods offer faster analysis times and improved resolution compared to traditional HPLC.
A novel stability-indicating reversed-phase UHPLC method has been developed for the quantification of rosuvastatin and its impurities. wisdomlib.org This method utilizes a C18 column and an isocratic elution with a mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid. wisdomlib.orgresearchgate.net It has been validated according to ICH guidelines and is capable of separating rosuvastatin from its known impurities and degradation products, including the methyl ester formed under acidic stress. wisdomlib.orgwisdomlib.org The short run time of these methods makes them suitable for routine quality control applications. wisdomlib.org
Impurity Profiling and Identification in Rosuvastatin Formulations
Impurity profiling is a critical aspect of pharmaceutical quality control. For rosuvastatin, the methyl ester is a key impurity that requires careful monitoring.
Identification as a Degradation Product (e.g., Acidic Hydrolysis Degradant)
Forced degradation studies, as per International Conference on Harmonisation (ICH) guidelines, have revealed that rosuvastatin is particularly susceptible to degradation under acidic conditions. wisdomlib.orgresearchgate.net The primary degradation product formed through acid hydrolysis is this compound. wisdomlib.orgwisdomlib.org This occurs through the esterification of the carboxylic acid group of rosuvastatin. wisdomlib.org Studies have shown significant degradation of rosuvastatin in acidic media, leading to the formation of the methyl ester and other byproducts. researchgate.netajpaonline.com The identification of this compound as a degradation product is crucial for understanding the stability of rosuvastatin formulations and for developing appropriate storage conditions. cookechem.comchemicalbook.com
Structural Elucidation Methodologies (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)
The definitive identification of this compound as an impurity relies on advanced spectroscopic techniques.
Mass Spectrometry (MS) is a primary tool for structural elucidation. In the analysis of rosuvastatin degradation products, mass spectrometry confirms the presence of the methyl ester by detecting a molecular ion peak that is 14 mass units higher than that of rosuvastatin. wisdomlib.org Electron ionization mass spectrometry of the derivatized this compound shows a molecular ion at m/z 495, along with characteristic fragment ions. ubbcluj.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H-NMR and ¹³C-NMR, provides detailed structural information, confirming the identity of this compound. klivon.com These techniques are often used in conjunction with mass spectrometry to provide a comprehensive characterization of the impurity. google.com
| Methodology | Application | Key Data Point | Reference |
| Mass Spectrometry | Identification of degradant | Molecular ion (M+•) at m/z 495 for the methyl ester. | ubbcluj.ro |
| ¹H-NMR | Structure confirmation | Provides detailed proton environment data. | klivon.com |
| ¹³C-NMR | Structure confirmation | Provides detailed carbon skeleton data. | klivon.com |
Analysis of Related Substances and Regulatory Compliance
The analysis of related substances, including this compound, is a mandatory requirement for regulatory compliance in the pharmaceutical industry. derpharmachemica.com Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for impurities in drug substances and finished products. nih.gov
Developed analytical methods, such as UHPLC and HPLC, must be validated to be specific, linear, accurate, precise, and robust to ensure they can reliably quantify rosuvastatin and its impurities. wisdomlib.orgwisdomlib.org The ability of these methods to separate and quantify all potential impurities, including process-related impurities and degradation products like the methyl ester, is essential for ensuring the quality, safety, and efficacy of rosuvastatin formulations. wisdomlib.orgderpharmachemica.comnih.gov The presence of this compound and other impurities is carefully monitored throughout the drug manufacturing process and during stability studies to ensure compliance with regulatory standards. wisdomlib.orgderpharmachemica.com
Method Validation in Analytical Research for Quantification and Purity
The validation of analytical methods for this compound adheres to guidelines set forth by the International Council for Harmonisation (ICH). wisdomlib.orgwisdomlib.orgdntb.gov.uanih.gov This involves a thorough evaluation of specificity, selectivity, linearity, accuracy, precision, and the limits of detection and quantification to ensure the reliability of the results.
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. wisdomlib.org In the context of this compound, this means the method must be able to distinguish it from Rosuvastatin and other related impurities. wisdomlib.orgnih.gov
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are common techniques employed for this purpose. wisdomlib.orgnih.gov For instance, a reversed-phase UHPLC method utilizing an Acquity BEH C18 column can achieve baseline separation of Rosuvastatin and all its organic related substances listed in the European Pharmacopoeia (EP), including the methyl ester, in a single run. nih.govmdpi.com The selectivity of such methods is demonstrated by the absence of interfering peaks at the retention time of this compound when analyzing placebo solutions or stressed samples of Rosuvastatin. sphinxsai.com Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can further confirm the identity of this compound, which exhibits a molecular ion 14 mass units higher than Rosuvastatin. wisdomlib.org
Linearity, Accuracy, and Precision Assessment
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by preparing a series of solutions at different concentrations and plotting the peak area response against the concentration. A correlation coefficient (r²) close to 0.999 indicates a strong linear relationship. japsonline.comnih.gov For example, a gas chromatography-mass spectrometry (GC-MS) method for the analysis of Rosuvastatin as its methyl ester derivative showed a linear detector response up to 300 ng/mL. ubbcluj.roubbcluj.ro
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a known amount of this compound into a sample matrix. wisdomlib.orgjapsonline.com The percentage recovery is then calculated. For a validated method, the recovery should be within an acceptable range, typically 98-102%. nih.gov In one study, the accuracy of a method for Rosuvastatin analysis was tested by adding known amounts of the drug, and the average recovery values were found to be between 98.2% and 99.3%. ubbcluj.ro
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comnih.gov For the analysis of Rosuvastatin and its impurities, RSD values for repeatability and intermediate precision are expected to be low, typically less than 2% for the assay of the main component and not more than 5% for impurities. mdpi.com
Table 1: Linearity Data for Rosuvastatin Analytical Methods This table is interactive. Users can sort and filter the data by clicking on the column headers.
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Rosuvastatin | GC-MS (as methyl ester) | Up to 300 ng/mL | - | ubbcluj.roubbcluj.ro |
| Rosuvastatin | HPLC | 10-150 μg/mL | > 0.9999 | japsonline.com |
| Rosuvastatin | HPLC | 8-12 μg/mL | 0.992 | nih.gov |
| Rosuvastatin | HPLC | 3.0-1602.0 μg/mL | > 0.999 | |
| Rosuvastatin | HPLC | 0.01–20.0 ng/mL | - | oup.com |
| Rosuvastatin | HPLC | 0.2-20 ng/mL | 0.999 | researchgate.net |
Determination of Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org These limits are crucial for the analysis of impurities like this compound, which may be present at very low concentrations.
The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. wisdomlib.org For a GC-MS method analyzing Rosuvastatin as its methyl ester, the LOD and LOQ were reported to be 0.4 ng/mL and 1.2 ng/mL, respectively. ubbcluj.roubbcluj.ro In another HPLC method for Rosuvastatin, the LOD and LOQ were found to be 0.12 μg/mL and 0.39 μg/mL, respectively.
Table 2: LOD and LOQ Data for Rosuvastatin Analytical Methods This table is interactive. Users can sort and filter the data by clicking on the column headers.
| Analyte | Method | LOD | LOQ | Reference |
|---|---|---|---|---|
| Rosuvastatin (as methyl ester) | GC-MS | 0.4 ng/mL | 1.2 ng/mL | ubbcluj.roubbcluj.ro |
| Rosuvastatin | HPLC | 0.12 μg/mL | 0.39 μg/mL | |
| Rosuvastatin | HPLC | 0.78 µg/ml | 1.56 µg/ml | who.int |
| Rosuvastatin | HPLC | 0.68 pg/mL | 2.30 pg/mL | oup.com |
| Rosuvastatin | HPLC | 0.1 ng/mL | 0.2 ng/mL | researchgate.net |
| Rosuvastatin | HPLC | 0.24 µg/ml | 0.81 µg/ml | sphinxsai.com |
| Rosuvastatin | RP-HPLC | 0.0053 µg/mL | 0.017 µg/mL |
Compound Information
Table 3: List of Compounds
| Compound Name |
|---|
| Rosuvastatin |
| This compound |
| Acetonitrile |
| Methanol |
| Trifluoroacetic acid |
| Formic acid |
| Anthracene |
| Methyl iodide |
| Dimethyl sulfoxide (B87167) |
| Anhydrous potassium carbonate |
| Heptane |
| Atorvastatin |
| Fenofibrate |
| Lovastatin |
| Simvastatin |
| Ezetimibe |
| Metformin |
| Teneligliptin |
| Gemigliptin |
| Sitagliptin |
| Allopurinol |
| Benzbromarone |
| Thioctic acid |
| Sertaconazole |
| Amlodipine besylate |
| Bisoprolol fumarate |
| Toltrazuril |
| Afatinib |
| Caffeic acid |
| Ketoprofen |
| Fluvastatin |
| Telmisartan |
Pharmacological Investigations and Biological Relevance
Comparative Pharmacological Activity with Rosuvastatin (B1679574)
Rosuvastatin methyl ester, a derivative of rosuvastatin, exhibits notable differences in its pharmacological actions compared to the parent drug. While both compounds elicit vasorelaxant effects, their potencies and mechanisms of action diverge significantly.
In experimental models using rat aortic rings, this compound demonstrated a slightly greater potency in inducing relaxation compared to rosuvastatin. nih.govscielo.br The half-maximal inhibitory concentration (log IC50) for the methyl ester was reported as -6.88 M, whereas for rosuvastatin it was -6.07 M. nih.govscielo.br A key distinction lies in the dependency on the vascular endothelium. Rosuvastatin's relaxant effect is endothelium-dependent, while its methyl ester induces relaxation independently of the endothelium. nih.govscielo.br
Vasorelaxant Effects and Underlying Mechanisms in Experimental Models
The vasorelaxant properties of this compound have been a subject of detailed investigation, revealing a multi-faceted mechanism of action.
A pivotal finding is that the vasorelaxant effect of this compound does not require the presence of the vascular endothelium. nih.govscielo.br Studies on endothelium-denuded aortic rings showed that the relaxant response to the methyl ester remained intact, in stark contrast to rosuvastatin. nih.govscielo.br This indicates that the methyl ester acts directly on the vascular smooth muscle cells.
The production of nitric oxide (NO) by inducible nitric oxide synthase (NOS-2) plays a crucial role in the vasorelaxant effect of this compound. nih.govscielo.br Immunoblot analysis confirmed the presence of NOS-2 only in endothelium-denuded aortic rings treated with the methyl ester. nih.govscielo.br The use of inhibitors further substantiates this mechanism. Nω-nitro-L-arginine methyl ester (L-NAME), a general NOS inhibitor, and 1400W, a selective NOS-2 inhibitor, both partially inhibited the relaxant effect of the methyl ester. nih.govscielo.br This suggests that NO produced by newly synthesized NOS-2 in the vascular smooth muscle contributes to the relaxation. scielo.br
A significant aspect of this compound's pharmacology is its largely independent action from the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the primary target of statins. nih.govscielo.br Pretreatment with mevalonate, a product of the HMG-CoA reductase pathway, only modestly inhibited the relaxant effect of the methyl ester. nih.govscielo.br This suggests that the vasorelaxant effects are pleiotropic and not primarily dependent on the cholesterol-lowering pathway. scielo.brfrontiersin.org
Biotransformation and Prodrug Hypothesis in Biological Systems
The concept of this compound acting as a prodrug is a key area of investigation. A prodrug is an inactive compound that is converted into an active drug within the body. In this context, it is hypothesized that this compound may be hydrolyzed to its active form, rosuvastatin. ontosight.ai
Rosuvastatin itself is not extensively metabolized, with about 10% of a dose being recovered as metabolites. rroij.com The major metabolite is N-desmethyl rosuvastatin, which has significantly lower HMG-CoA reductase inhibitory activity than the parent compound. rroij.comnih.gov The biotransformation of this compound specifically has been observed in aquatic organisms, where it can be methylated to form diclofenac (B195802) methyl ester. acs.org While the direct hydrolysis of this compound to rosuvastatin in human systems is a plausible metabolic pathway, further research is needed to fully elucidate the extent and clinical relevance of this biotransformation. ontosight.ailongdom.org The synthesis of rosuvastatin can involve this compound as a key intermediate. google.comacs.org
Interactive Data Tables
Comparative Potency of Rosuvastatin and its Methyl Ester
| Compound | Log IC50 (M) | Endothelium Dependency |
| Rosuvastatin | -6.07 nih.govscielo.br | Dependent nih.govscielo.br |
| This compound | -6.88 nih.govscielo.br | Independent nih.govscielo.br |
Effect of Inhibitors on the Vasorelaxant Effect of this compound
| Inhibitor | Target | Effect on Relaxation |
| L-NAME | Nitric Oxide Synthase nih.govscielo.br | Partial Inhibition nih.govscielo.br |
| 1400W | Selective NOS-2 nih.govscielo.br | Partial Inhibition nih.govscielo.br |
| Tetraethylammonium (TEA) | Potassium Channels nih.govscielo.br | Partial Inhibition nih.govscielo.br |
| Mevalonate | HMG-CoA Reductase Pathway nih.govscielo.br | Modest Inhibition nih.govscielo.br |
| TEA + L-NAME | K+ Channels & NOS nih.govscielo.br | Complete Inhibition nih.govscielo.br |
| Cycloheximide + TEA | Protein Synthesis & K+ Channels nih.govscielo.br | Complete Inhibition nih.govscielo.br |
Preclinical Research Modalities and Comparative Studies
Preclinical studies have been instrumental in elucidating the distinct pharmacological profile of this compound, often in direct comparison to its active acid form, rosuvastatin. These investigations have utilized various in vitro, ex vivo, and animal models to assess its biological effects.
A key area of preclinical investigation has been the vascular effects of this compound, evaluated using isolated aortic rings from rats. In these ex vivo experiments, aortic tissue is mounted in an organ bath and pre-contracted with an agent like phenylephrine (B352888) to study the vasorelaxant properties of test compounds.
A comparative study on aortic rings from male Wistar rats revealed that both this compound and rosuvastatin induce concentration-dependent relaxation. scielo.brscielo.br However, significant differences in their potency and mechanism of action were observed. The methyl ester derivative demonstrated slightly greater potency in relaxing the pre-contracted aortic rings compared to rosuvastatin. scielo.brscielo.br
A critical distinction was found in the role of the vascular endothelium. The relaxant effect of rosuvastatin was partially dependent on the presence of the endothelium. scielo.br In contrast, the vasorelaxant effect of this compound was found to be endothelium-independent, as its efficacy was not diminished by the removal of the endothelial layer. scielo.brscielo.brnih.gov
Further investigation into the mechanism showed that the relaxation caused by the methyl ester involves nitric oxide (NO) produced by inducible nitric oxide synthase (NOS-2) and the activity of K+ channels. nih.gov Its effect was only modestly inhibited by mevalonate, the product of the HMG-CoA reductase reaction, suggesting that its vascular effects are largely independent of the HMG-CoA reductase pathway. scielo.brscielo.br This is in contrast to rosuvastatin, whose effects are more closely linked to this pathway.
| Compound | Log IC₅₀ (M) | Endothelium Dependence | Primary Mechanism | Reference |
|---|---|---|---|---|
| This compound | -6.88 | Independent | NOS-2, K+ Channels | scielo.brnih.gov |
| Rosuvastatin | -6.07 | Partially Dependent | HMG-CoA Reductase Inhibition, Endothelial Factors | scielo.brnih.gov |
The primary animal model used for the direct comparative assessment of this compound and rosuvastatin has been the male Wistar rat (250-300 g). scielo.brnih.gov Tissues from these animals, specifically the thoracic aorta, were used in the ex vivo studies that provided the foundational data on the compound's vascular effects. scielo.br These studies established that the structural modification from a carboxylic acid (rosuvastatin) to a methyl ester leads to a qualitative change in its biological action on vascular smooth muscle, shifting from an endothelium-dependent to an endothelium-independent relaxation mechanism. scielo.br
Advanced Research Perspectives
Structure-Activity Relationship Studies of Rosuvastatin (B1679574) Methyl Ester and its Derivatives
The therapeutic action of statins is primarily attributed to their ability to competitively inhibit the HMG-CoA reductase enzyme, a critical step in cholesterol biosynthesis. derpharmachemica.comnih.gov The structure-activity relationship (SAR) for this class of drugs is well-defined, centering on a mevalonic acid-like moiety that binds to the enzyme's active site. scielo.br However, research into derivatives like rosuvastatin methyl ester reveals more complex pharmacological activities beyond simple enzyme inhibition.
Studies comparing rosuvastatin with its methyl ester have uncovered distinct vascular effects. In one key study using rat aortic rings, this compound demonstrated a slightly greater potency in inducing relaxation compared to the parent rosuvastatin. scielo.br A significant finding from this research was the difference in their mechanisms of action. While rosuvastatin's relaxant effect is dependent on the endothelium, the effect produced by its methyl ester was found to be endothelium-independent. scielo.br
Further investigation into the methyl ester's mechanism suggested its relaxant effect is partially mediated by nitric oxide (NO) produced within the vascular smooth muscle cells, as the effect was inhibited by L-NAME (a nitric oxide synthase inhibitor). scielo.br Conversely, the effect was not inhibited by indomethacin, indicating prostaglandins (B1171923) are not involved. scielo.br Notably, the relaxant effect of the methyl ester was only modestly inhibited by mevalonate, suggesting that this vascular action is largely independent of HMG-CoA reductase inhibition. scielo.br These findings highlight how a simple structural modification—the esterification of the carboxyl group—can significantly alter the biological activity profile, leading to different cellular mechanisms and potential therapeutic applications beyond lipid-lowering.
| Compound | Potency (log IC50 M) in Aortic Rings | Endothelium Dependence | Primary Mechanism |
| Rosuvastatin | -6.07 | Dependent | Endothelium-mediated relaxation |
| This compound | -6.88 | Independent | NO-mediated relaxation from smooth muscle cells |
This table summarizes comparative data on the vascular effects of rosuvastatin and its methyl ester. scielo.br
Investigations into Potential for Improved Drug Delivery and Bioavailability
A significant challenge with rosuvastatin is its low aqueous solubility and correspondingly low oral bioavailability, which is estimated to be around 20%. nih.govnih.gov This limitation drives research into novel drug delivery systems designed to enhance its absorption and therapeutic efficacy. While this compound itself represents a prodrug approach that could alter pharmacokinetic properties, much of the research has focused on advanced formulations of the parent drug, rosuvastatin, to overcome these bioavailability hurdles. ontosight.ai
One of the most promising strategies under investigation is the use of self-nanoemulsifying drug delivery systems (SNEDDS). nih.gov These systems are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The small droplet size of these nanoemulsions provides a large surface area for drug release and absorption, potentially bypassing first-pass metabolism through lymphatic uptake. nih.gov
Several studies have demonstrated the success of this approach:
A SNEDDS formulation using Capmul MCM EP (oil), Tween 20 (surfactant), and Transcutol P (co-surfactant) produced nano-emulsions with a droplet size of 14.91 nm and achieved over 90% drug release within 30 minutes. In vivo studies in Wistar rats showed this formulation had a significantly better antihyperlipidemic potential compared to the pure drug. nih.gov
Another study utilized Perilla frutescens oil, which is rich in omega-3 fatty acids, as the lipid carrier. The optimized SNES (self-nanoemulsifying system) formulation resulted in a particle size of 17.90 nm and demonstrated a nearly two-fold improvement in bioavailability (Cmax and AUC) in rats compared to a marketed tablet. researchgate.net
A solid-SNEDDS (S-SNEDDS) was developed using garlic oil, which also showed synergistic effects. This formulation significantly improved the drug release profile and, in animal models, led to a greater increase in high-density lipoprotein (HDL) levels compared to a commercial tablet. researchgate.net
| Formulation Component | Oil | Surfactant / Co-surfactant | Key Findings |
| SNEDDS | Capmul MCM EP | Tween 20 / Transcutol P | Droplet size of 14.91 nm; >90% drug release in 30 mins; enhanced antihyperlipidemic effect in vivo. nih.gov |
| SNES | Perilla frutescens oil | Cremophor EL | Particle size of 17.90 nm; ~2-fold increase in bioavailability (AUC) in rats. researchgate.net |
| S-SNEDDS | Garlic oil | Not specified | Nanometric globule size; significant reduction in cholesterol and triglycerides; significant increase in HDL. researchgate.net |
This table presents findings from various studies on nano-formulations designed to improve rosuvastatin delivery.
Implications for Pharmaceutical Development and Quality Assurance of Rosuvastatin
This compound plays a pivotal role in the pharmaceutical industry, primarily as a critical reference standard and a known impurity in the synthesis and degradation of rosuvastatin. synzeal.comsynthinkchemicals.comsynzeal.com The stringent purity requirements for pharmaceutical products mandated by regulatory bodies like the ICH necessitate the identification, characterization, and control of all related substances. derpharmachemica.com
Role as a Reference Standard: this compound is synthesized and used as a qualified reference standard for several essential quality control procedures. synzeal.comveeprho.com These applications include:
Analytical Method Development and Validation (AMV): It is used to develop and validate the accuracy, precision, and specificity of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for routine quality control of rosuvastatin. synzeal.comveeprho.com
Quality Control (QC): In commercial manufacturing, it serves as a benchmark in QC tests to ensure that batches of rosuvastatin drug substance and drug product meet the predefined purity specifications. synthinkchemicals.comclearsynth.com
Regulatory Submissions: It is utilized in the preparation of regulatory filings, such as Abbreviated New Drug Applications (ANDAs), to demonstrate control over impurities. synzeal.comsynthinkchemicals.com
Importance in Impurity Profiling: Impurities in a drug product can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API) during storage, or side reactions. chemicea.com this compound has been identified as a major degradation product formed under acidic stress conditions, likely through the esterification of the carboxylic acid group of rosuvastatin. wisdomlib.org Its presence and quantity are critical markers of the drug's stability.
The synthesis of this compound and other related compounds, such as the lactone and 5-keto acid impurities, allows for their structural confirmation and enables manufacturers to accurately monitor and control them during production, ensuring the final product's safety and efficacy. derpharmachemica.commagtechjournal.com
| Compound Name | CAS Number | Molecular Formula | Role in Pharmaceutical Development |
| This compound | 147118-40-9 synthinkchemicals.com | C23H30FN3O6S synthinkchemicals.com | Process impurity and degradation product; used as a reference standard for QC and method validation. synzeal.comwisdomlib.org |
| Rosuvastatin Lactone | Not specified | Not specified | Degradation impurity, synthesized as a reference substance for quality control. derpharmachemica.com |
| Rosuvastatin 5-Keto Acid | Not specified | Not specified | Process and degradation impurity, synthesized as a reference substance. derpharmachemica.commagtechjournal.com |
This table highlights the role of this compound and other related substances in quality assurance.
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying rosuvastatin methyl ester in pharmaceutical formulations or biological matrices?
- Answer : High-performance liquid chromatography (HPLC) and UV-spectrophotometry are widely validated for quantification. For instance, reverse-phase HPLC (RP-HPLC) with C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0) achieves separation of this compound from co-administered drugs (e.g., gemfibrozil) in plasma . Spectrofluorometric methods using excitation/emission wavelengths (e.g., 240/390 nm) are also effective for bulk analysis . Method validation should include specificity, linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>98%) .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
- Answer : Use a combination of chromatographic and spectroscopic techniques:
- HPLC : Compare retention times with reference standards under isocratic conditions (e.g., 60:40 acetonitrile:water) .
- Mass spectrometry (MS) : Confirm molecular weight (495.57 g/mol) via ESI-MS in positive ion mode .
- Nuclear Magnetic Resonance (NMR) : Analyze stereochemistry (e.g., 3R,5R configuration) using H and C NMR spectra .
Q. What stability-indicating assays are recommended for this compound under stress conditions?
- Answer : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) paired with HPLC-UV or LC-MS detect degradation products. For example, acid hydrolysis (0.1M HCl, 60°C) generates lactone derivatives, while oxidation (HO) forms sulfoxide impurities . Stability-indicating methods must resolve degradation peaks with resolution >2.0 .
Advanced Research Questions
Q. How does this compound exhibit endothelium-independent vasorelaxation, and what methodological approaches validate this mechanism?
- Answer : In rat aortic rings precontracted with phenylephrine, this compound (1 nM–10 µM) induces relaxation unaffected by endothelial removal or nitric oxide synthase (NOS) inhibitors like L-NAME. This contrasts with rosuvastatin, which partially depends on endothelial nitric oxide . Key methods:
- Isometric tension assays : Measure relaxation in endothelium-intact vs. denuded vessels .
- Immunoblotting : Confirm absence of NOS-2 upregulation using β-actin-normalized densitometry .
- Statistical analysis : Two-way ANOVA with post hoc Bonferroni tests to compare log IC values between compounds .
Q. What experimental design optimizes the synthesis of this compound to maximize yield and minimize impurities?
- Answer : Taguchi orthogonal array design (L9 matrix) identifies critical parameters:
- Catalyst concentration : Most influential (77.6% contribution); 1.5 wt% KOH maximizes esterification .
- Temperature : 60°C balances reaction rate and thermal degradation .
- Molar ratio : 1:6 (oil:methanol) ensures excess alcohol for equilibrium shift .
- Validate optimized conditions via triplicate runs (yield >96%) and ANOVA (p < 0.05) .
Q. How do cooling (hypothermic conditions) and nitric oxide modulation alter this compound's pharmacodynamic effects?
- Answer : At 28°C, this compound shows increased potency (pIC = -6.88 vs. -6.071 at 37°C) in calf cardiac veins. NOS inhibition with L-NAME reverses this enhancement, implicating nitric oxide in hypothermia-augmented vasodilation . Methods:
- Organ bath studies : Precontract vessels with serotonin (10 M) and measure relaxation under controlled cooling .
- Data analysis : Compare maximal response (E) and pIC values via nonlinear regression .
Q. What statistical approaches resolve contradictions in studies on this compound's HMG-CoA reductase independence?
- Answer : Meta-analysis using PRISMA guidelines reconciles divergent findings. For example, subgroup analysis by species (rat vs. human) and tissue type (aorta vs. cardiac vein) reveals endothelial dependency varies with experimental models . Key steps:
- Heterogeneity testing : I statistic to quantify variability across studies .
- Sensitivity analysis : Exclude outliers (e.g., studies using non-physiological concentrations) .
- Publication bias assessment : Funnel plots and Egger’s regression .
Methodological Notes
- Protein quantification : Use Lowry assay (Folin-Ciocalteu reagent) with BSA standards for vascular tissue homogenates .
- Data reproducibility : Report absolute values (e.g., tension in grams) alongside normalized data (% relaxation) .
- Ethical compliance : Adhere to institutional guidelines for animal studies, including sample size justification (e.g., n=6 per group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
